

An In-depth Technical Guide to the Physicochemical Properties of Chloramultilide B

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Compound of Interest

Compound Name: Chloramultilide B

Cat. No.: B15579056

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramultilide B is a naturally occurring lindenane-type sesquiterpenoid dimer.^[1] It is isolated from plants of the *Chloranthus* genus, such as *Chloranthus serratus*.^[1] Structurally complex, this class of molecules has garnered significant interest due to its diverse and potent biological activities. Notably, **Chloramultilide B** has demonstrated significant in vitro antifungal activity against pathogenic yeasts such as *Candida albicans* and *Candida parapsilosis*.^[1] This technical guide provides a comprehensive overview of the known physicochemical properties of **Chloramultilide B**, outlines standard experimental protocols for their determination, and explores its biological activity.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The available data for **Chloramultilide B** is summarized below.

Property	Value	Source
Molecular Formula	C ₃₉ H ₄₂ O ₁₄	[2]
Molecular Weight	734.74 g/mol	[3]
CAS Number	1000995-47-0	[1][4]
Appearance	Solid	[1]
pKa	9.78 ± 0.70 (Most Acidic, at 25°C)	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]	[4]
Storage Conditions	Desiccate at -20°C. As a powder, stable for 3 years at -20°C and 2 years at 4°C. In solvent, stable for 6 months at -80°C and 1 month at -20°C.[5]	[4][5]

Note: Specific melting and boiling point data for **Chloramultilide B** are not readily available in the cited literature.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Chloramultilide B** have not been specifically published. However, standard methodologies for natural products of similar chemical class can be applied.

Determination of Melting Point

The melting point of a solid crystalline compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method[6][7][8][9][10]

- Sample Preparation: A small amount of dry, powdered **Chloramultilide B** is packed into a capillary tube to a height of 2-3 mm.[\[10\]](#)
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath, alongside a calibrated thermometer.[\[6\]](#)
- Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.[\[6\]](#)[\[9\]](#)
- Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[\[7\]](#)

Determination of Solubility

Solubility is a critical parameter that affects a drug's bioavailability. The "shake-flask" method is a conventional and reliable technique for determining the thermodynamic solubility of a compound.[\[11\]](#)[\[12\]](#)

Methodology: Shake-Flask Method[\[11\]](#)[\[13\]](#)

- Preparation of a Saturated Solution: An excess amount of solid **Chloramultilide B** is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline, or various organic solvents) in a sealed vial.[\[11\]](#)
- Equilibration: The vial is agitated in a temperature-controlled environment (e.g., an orbital shaker or a stirring plate) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[\[13\]](#)
- Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).[\[11\]](#)
- Quantification: The concentration of **Chloramultilide B** in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry

(LC-MS).[11] A calibration curve with known concentrations of the compound is used for accurate quantification.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a drug at different physiological pH values, which in turn influences its absorption and distribution.

Methodology: ^1H NMR Spectroscopy[14][15][16][17]

- Principle: The chemical shifts of protons adjacent to an acidic or basic center in a molecule are dependent on the protonation state of that center. By monitoring the change in chemical shift as a function of pH, a titration curve can be generated.[14]
- Sample Preparation: A solution of **Chloramultilide B** is prepared in a suitable solvent system (e.g., D_2O or a mixed solvent system) that allows for a range of pH adjustments.
- pH Titration: The pH of the sample is systematically varied by the addition of small aliquots of a strong acid or base.
- NMR Spectra Acquisition: A ^1H NMR spectrum is acquired at each pH value.
- Data Analysis: The chemical shift of a specific proton signal sensitive to the ionization state is plotted against the measured pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value of the ionizable group.[14]

Biological Activity and Potential Mechanism of Action

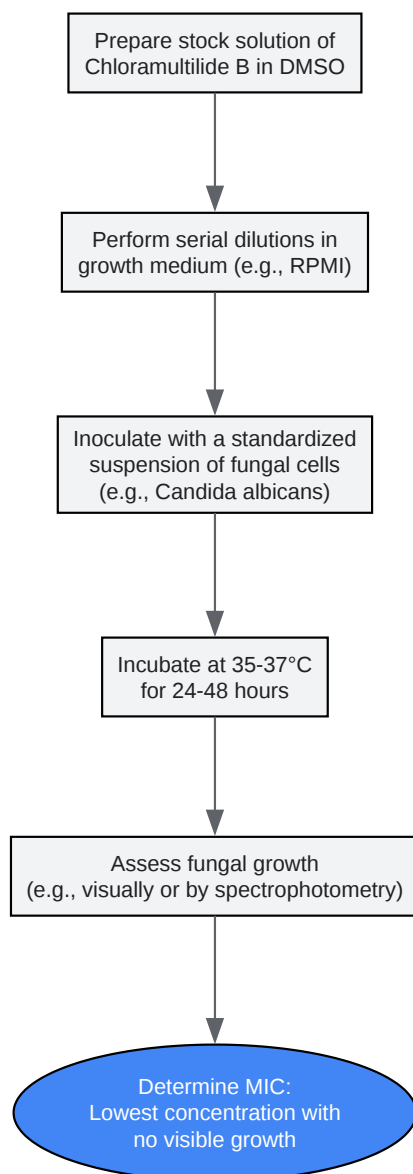
Chloramultilide B is recognized for its potent antifungal properties.[1] As a lindenane sesquiterpenoid dimer, its mechanism of action is likely to be multifaceted, a common characteristic of this class of natural products.[4][18][19][20][21] While the precise molecular targets have not been fully elucidated, the primary antifungal activity of many sesquiterpenoids involves the disruption of the fungal cell wall and/or cell membrane integrity.[4]

A plausible mechanism of action for **Chloramultilide B** could involve the inhibition of key enzymes responsible for the synthesis of essential cell wall components like β -glucans or chitin.^{[5][22][23][24][25]} Disruption of the cell wall would lead to osmotic instability and ultimately, cell lysis.

Visualizations

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent like **Chloramultilide B**.

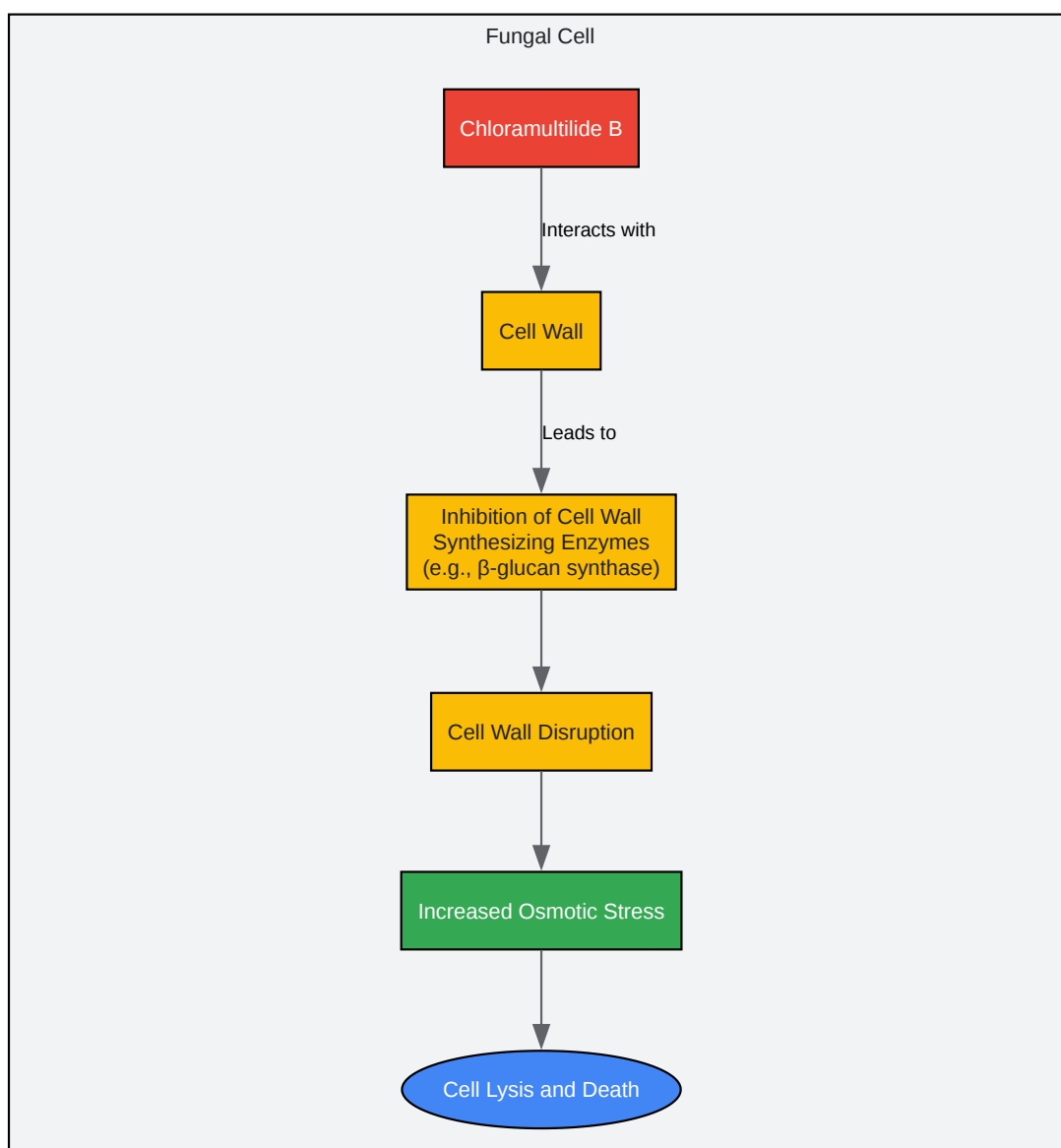


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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical Signaling Pathway for Antifungal Action

This diagram presents a hypothetical signaling pathway for the antifungal activity of **Chloramultilide B**, focusing on cell wall disruption.



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Caption: Hypothetical antifungal mechanism of **Chloramultilide B**.

Conclusion

Chloramultilide B is a promising natural product with significant antifungal activity. This guide has summarized its key physicochemical properties and provided an overview of standard experimental procedures for their determination. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential. The data and protocols presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, mycology, and drug discovery and development.

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